molecular formula C6H3BrClNO3 B6304958 5-Bromo-3-chloro-2-nitrophenol CAS No. 2090301-02-1

5-Bromo-3-chloro-2-nitrophenol

Cat. No.: B6304958
CAS No.: 2090301-02-1
M. Wt: 252.45 g/mol
InChI Key: HXCAFVFKZWFZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenol ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 252.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol. The process includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining precise reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine and iron(III) bromide.

    Chlorination: Chlorine gas and iron(III) chloride.

    Reduction: Tin(II) chloride or iron in hydrochloric acid.

    Oxidation: Potassium permanganate.

Major Products Formed

Scientific Research Applications

5-Bromo-3-chloro-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-3-nitropyridine: Similar structure but with a pyridine ring instead of a phenol ring.

    5-Bromo-2-chloro-3-nitrobenzene: Similar structure but lacks the hydroxyl group.

    3-Bromo-4-chloro-5-nitrophenol: Positional isomer with different substitution pattern.

Uniqueness

5-Bromo-3-chloro-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

5-bromo-3-chloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCAFVFKZWFZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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